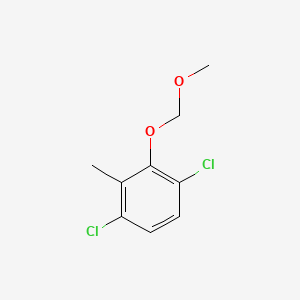
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is a chemical compound with the CAS Number: 1549607-11-5 . It has a molecular weight of 207.06 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4-dichloro-2-(methoxymethoxy)benzene . The InChI code for this compound is 1S/C8H8Cl2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . The InChI key is WZUZNEIRPVLTTQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various drugs, dyes, and other organic compounds. It has also been used in the synthesis of various compounds used in the study of biochemistry, pharmacology, and other biological fields. Additionally, it can be used as a solvent in various laboratory experiments and as a reagent in organic reactions.
Mecanismo De Acción
The exact mechanism of action of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is not fully understood. However, it is believed that the chlorine atoms in the compound interact with various biological molecules, such as proteins, lipids, and enzymes, resulting in various biochemical and physiological effects. Additionally, it is believed that the methoxy groups in the compound can interact with various receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which can lead to decreased metabolism of certain drugs. Additionally, it has been found to have a stimulatory effect on the activity of certain receptors, such as the 5-HT2A receptor, which can lead to increased serotonin levels in the brain and thus an increase in mood and energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, making it a popular choice for various experiments. Additionally, it is relatively non-toxic and can be easily handled in the laboratory. However, it is important to note that this compound is volatile and flammable, and should be handled with care in the laboratory.
Direcciones Futuras
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has a wide range of potential applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of this compound, as well as investigating its potential therapeutic applications. Additionally, further research could focus on developing more efficient synthetic methods for the production of this compound, as well as exploring its potential applications in other fields, such as materials science and environmental science.
Métodos De Síntesis
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is generally synthesized through the reaction of 1,4-dichlorobenzene and methoxymethoxychloride. This reaction is typically performed in an inert atmosphere in a glass reactor, with a catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is typically heated to a temperature of around 120-140°C for a period of several hours, after which the reaction mixture is cooled and filtered to remove any unreacted starting materials. The resulting this compound can then be purified by recrystallization, distillation, or chromatography.
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dichloro-2-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOECODVRPWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)







![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
